molecular formula C6H5BrN4 B7853442 5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine

5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B7853442
M. Wt: 213.03 g/mol
InChI Key: XBMGMUJNRRQVIR-UHFFFAOYSA-N
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Description

5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a bromine atom at the 5-position and an amino group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with 5-bromo-2,4-dichloropyrimidine, which undergoes selective N-alkylation with cyclopentylamine to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This intermediate is then subjected to a series of reactions, including Sonogashira coupling and cyclization, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of copper-catalyzed coupling reactions and other green chemistry approaches to minimize environmental impact and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amino group. This combination of features contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMGMUJNRRQVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC=NC2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(NC=NC2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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